molecular formula C17H12FN3O3 B8376311 Rac-(6-fluoro-2,3-dihydro-benzofuran-3-yl)-(6-nitro-quinolin-2-yl)-amine

Rac-(6-fluoro-2,3-dihydro-benzofuran-3-yl)-(6-nitro-quinolin-2-yl)-amine

Cat. No. B8376311
M. Wt: 325.29 g/mol
InChI Key: FSQIDQRAZSERHU-UHFFFAOYSA-N
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Patent
US08183380B2

Procedure details

A mixture of 2-chloro-6-nitro-quinoline (1.6 g, 7.67 mmol) in N-methyl-2-pyrrolidinone (15 ml) with the above described rac-6-fluoro-2,3-dihydro-benzofuran-3-ylamine (1.3 g, 8.43 mmol) and N-ethyldiisopropylamine (1.96 ml, 11.5 mmol) was stirred at 140° C. for 2 h. Cooled to room temperature, poured onto water and extracted twice with Ethyl acetate, dried over sodium sulfate and evaporated totally to give a crude product which was purified by silica gel column chromatography with heptane/dichloromethane followed by trituration with diethyl ether to give the title compound as a yellow solid (1.0 g, 40%); MS (ISP) m/e=326.2 (M+H+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[F:15][C:16]1[CH:25]=[CH:24][C:19]2[CH:20]([NH2:23])[CH2:21][O:22][C:18]=2[CH:17]=1.C(N(C(C)C)C(C)C)C>CN1CCCC1=O>[F:15][C:16]1[CH:25]=[CH:24][C:19]2[CH:20]([NH:23][C:2]3[CH:11]=[CH:10][C:9]4[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=4)[N:3]=3)[CH2:21][O:22][C:18]=2[CH:17]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=CC2=C(C(CO2)N)C=C1
Step Three
Name
Quantity
1.96 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with Ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated totally
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography with heptane/dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(C(CO2)NC2=NC3=CC=C(C=C3C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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